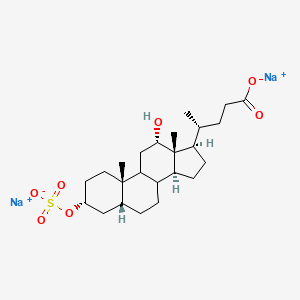

DeoxycholicAcid3-O-SulfateDisodiumSalt

Description

Deoxycholic Acid 3-O-Sulfate Disodium Salt (DCA-3-O-S) is a sulfated derivative of deoxycholic acid (DCA), a secondary bile acid formed via gut microbiota metabolism of cholic acid . DCA-3-O-S plays a critical role in emulsifying dietary fats and is utilized in research for studying bile acid metabolism and gut microbiota interactions . Its molecular formula is C₂₄H₃₈Na₂O₈S, with a molecular weight of 532.60 g/mol .

Properties

Molecular Formula |

C24H38Na2O7S |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

disodium;(4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O7S.2Na/c1-14(4-9-22(26)27)18-7-8-19-17-6-5-15-12-16(31-32(28,29)30)10-11-23(15,2)20(17)13-21(25)24(18,19)3;;/h14-21,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15-,16-,17?,18-,19+,20?,21+,23+,24-;;/m1../s1 |

InChI Key |

WKGOKAGROQBSHZ-SNBWIXGSSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Bile Salts

DCA-3-O-S is structurally distinct from other bile salts due to its sulfate group at the 3-OH position. Key structural analogs include:

Physicochemical Properties

Hydrophobicity Indices

Bile salt hydrophobicity is quantified using reversed-phase HPLC, with taurocholate (0) and taurolithocholate (1) as reference points :

| Compound | Hydrophobicity Index |

|---|---|

| Tauroursodeoxycholate (TUDCA) | -0.47 |

| Taurohyodeoxycholate (THDCAT) | -0.35 |

| Taurochenodeoxycholate (TCDCAT) | +0.46 |

| Taurodeoxycholate (TDCAT) | +0.59 |

Inference for DCA-3-O-S :

Sulfation likely reduces hydrophobicity compared to TDCAT (+0.59). DCA-3-O-S is expected to be more hydrophilic than TDCAT but less than glycocholic acid (which forms stable micelles at lower pH) .

Isotopic and Research Variants

Deuterated analogs, such as Deoxycholic Acid-d5 3-O-Sulfate Disodium Salt (MW: 521.63 g/mol), are used as internal standards in mass spectrometry . These isotopes aid in quantifying bile acid kinetics and metabolism in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.